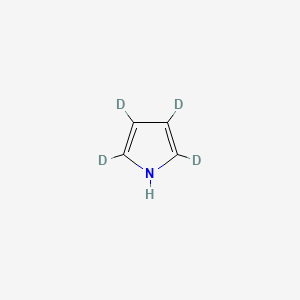

Pyrrole-2,3,4,5-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,4,5-tetradeuterio-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=C1[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pyrrole-2,3,4,5-d4 chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for Pyrrole-2,3,4,5-d4. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a deuterated isotopologue of pyrrole, a five-membered aromatic heterocyclic organic compound. The substitution of hydrogen with deuterium at the 2, 3, 4, and 5 positions of the pyrrole ring imparts a higher molecular weight and can be utilized in various analytical and mechanistic studies.

| Property | Value | Source |

| CAS Number | 17767-94-1 | [1][2] |

| Molecular Formula | C4HD4N | [1] |

| Molecular Weight | 71.11 g/mol | [1][2] |

| Density | 1.05 g/mL | [1] |

| Boiling Point | 129.76 °C at 760 mmHg | [1] |

| Flash Point | 33.333 °C | [1] |

| Isotopic Enrichment | 98 atom % D | [2] |

| InChI | InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D | [1][3] |

| Isomeric SMILES | [2H]C1=C(NC(=C1[2H])[2H])[2H] | [1] |

Note: Some sources may refer to Pyrrole-d5 (CAS 18430-85-8), which is a pentadeuterated pyrrole with the molecular formula C4D5N and a molecular weight of 72.12 g/mol . It is crucial to distinguish between these two isotopologues.[4]

Molecular Structure

The fundamental structure of this compound consists of a planar, five-membered aromatic ring containing four carbon atoms and one nitrogen atom. The deuterium atoms are covalently bonded to the carbon atoms at positions 2, 3, 4, and 5, while a hydrogen atom remains attached to the nitrogen.

Caption: Chemical structure of this compound.

Experimental Data and Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. However, general synthetic methods for pyrroles can be adapted for the preparation of their deuterated analogues.

Synthesis

The synthesis of substituted pyrroles is well-established, with common methods including the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch pyrrole synthesis.[5][6][7] The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize this compound, a deuterated 1,4-dicarbonyl precursor would be required.

A general workflow for a potential synthesis is outlined below:

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, the principles of NMR, IR, and Mass Spectrometry can be applied to characterize the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the N-H proton would be expected. The signals for the C-H protons at positions 2, 3, 4, and 5 in unlabeled pyrrole (around 6.68 and 6.22 ppm in CDCl₃) would be absent.[8]

-

²H NMR: Resonances corresponding to the four deuterium atoms on the ring would be observed.

-

¹³C NMR: The carbon signals would show coupling to deuterium instead of hydrogen, resulting in characteristic multiplets.

-

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) in unlabeled pyrrole. The N-H stretching vibration would still be present.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of 71.11 g/mol .[1] Fragmentation patterns would be influenced by the presence of deuterium atoms.

Signaling Pathways and Applications

Pyrrole and its derivatives are fundamental components of many biologically important molecules, including heme, chlorophyll, and certain alkaloids.[9] Deuterated compounds like this compound are valuable as internal standards in quantitative mass spectrometry-based assays and as probes in mechanistic studies of metabolic pathways and enzyme kinetics. The heavier isotope can alter reaction rates (kinetic isotope effect), providing insights into reaction mechanisms.

At present, there are no specific signaling pathways or established experimental workflows in the public domain that exclusively describe the use of this compound. Its application would be within the broader context of stable isotope labeling studies in biochemistry and drug metabolism.

The logical relationship for its application in such studies can be visualized as follows:

Caption: Logical workflow for using this compound in mechanistic studies.

References

- 1. guidechem.com [guidechem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | CDN-D-1434-0.5G | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. PYRROLE - Ataman Kimya [atamanchemicals.com]

A Technical Guide to High-Purity Pyrrole-2,3,4,5-d4 for Researchers and Drug Development Professionals

An In-depth Examination of Commercial Availability, Quality Benchmarks, and Practical Applications of Deuterated Pyrrole

For researchers, scientists, and professionals engaged in drug development and metabolic studies, the availability of high-purity, isotopically labeled compounds is paramount. Pyrrole-2,3,4,5-d4, a deuterated analog of the fundamental heterocyclic aromatic compound pyrrole, serves as a critical tool in a variety of analytical and research applications. This technical guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, detailed quantitative specifications, and insights into its practical applications, including illustrative experimental workflows.

Commercial Suppliers and Quantitative Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The primary manufacturer appears to be C/D/N Isotopes, with their product distributed through various vendors such as LGC Standards and Fisher Scientific. A summary of the key quantitative data for commercially available this compound is presented in the table below for ease of comparison.

| Specification | C/D/N Isotopes (Product No. D-1434) [1][2] |

| Chemical Name | This compound |

| Synonym(s) | Divinylenimine[1][2] |

| CAS Number | 17767-94-1[1][2] |

| Molecular Formula | C₄D₄HN |

| Molecular Weight | 71.11 g/mol [1][2] |

| Isotopic Enrichment | ≥98 atom % D[1][2] |

| Available Quantities | 0.5 g, 1 g[1][2] |

| Storage Conditions | Store refrigerated[1][2] |

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch to confirm the specific purity and isotopic enrichment. While the nominal isotopic enrichment is high, the CoA will provide the exact measured value, which is critical for quantitative studies.

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, and as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, allowing for its differentiation from its unlabeled counterpart without significantly altering its chemical properties.

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is essential for accurate and precise quantification of an analyte in a complex matrix. The internal standard is a compound that is structurally similar to the analyte but has a different mass. This compound is an ideal internal standard for the quantification of pyrrole and its metabolites.

An illustrative workflow for using this compound as an internal standard is depicted below:

Application in Metabolic Studies

Deuterated compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems.[3][4] By introducing this compound into a biological system, researchers can track its conversion into various metabolites using mass spectrometry. The deuterium label allows for the unambiguous identification of molecules derived from the administered compound.

A generalized signaling pathway illustrating the metabolic transformation of pyrrole is shown below. In a metabolic study, the deuterium atoms on this compound would be retained in the subsequent metabolites, allowing for their identification.

Experimental Protocols

While specific experimental protocols are highly dependent on the research question and the analytical instrumentation available, a general methodology for a metabolic study using this compound is outlined below. This protocol is a composite of standard practices in the field and should be adapted to specific experimental needs.

Objective: To identify the major metabolites of pyrrole in a liver microsome model.

Materials:

-

This compound (from a reputable supplier)

-

Liver microsomes (e.g., rat, human)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system

Methodology:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a stock solution of this compound to a final concentration of 10 µM.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Preparation:

-

Vortex the terminated reaction mixture to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-HRMS analysis.

-

-

LC-HRMS Analysis:

-

Inject the supernatant onto a C18 reverse-phase LC column.

-

Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Acquire data in full scan mode to detect all potential metabolites.

-

Utilize data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis:

-

Process the raw data to identify peaks corresponding to potential metabolites of this compound.

-

Look for characteristic mass shifts corresponding to the addition of oxygen (hydroxylation), loss of deuterium, or other biotransformations.

-

Analyze the MS/MS fragmentation patterns to confirm the structures of the identified metabolites.

-

This in-depth guide provides a foundational understanding of the commercial landscape, quality considerations, and practical applications of high-purity this compound. For researchers and drug development professionals, leveraging this valuable isotopic tool can significantly enhance the accuracy and depth of their analytical and metabolic investigations.

References

CAS number and molecular weight of Pyrrole-2,3,4,5-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Pyrrole-2,3,4,5-d4, a deuterated isotopologue of pyrrole. It is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds. This document outlines its chemical properties, synthesis, and applications, with a focus on its role as a research tool.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 17767-94-1 |

| Molecular Weight | 71.11 |

| Synonym(s) | Divinylenimine |

| Isotopic Enrichment | 98 atom % D |

| Molecular Formula | C₄HD₄N |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | Store refrigerated |

Synthesis and Experimental Protocols

The synthesis of this compound involves the substitution of hydrogen atoms with deuterium atoms on the pyrrole ring. A common method for achieving this is through a base-catalyzed hydrogen isotope exchange.

General Protocol for Deuteration of Pyrrole:

A general method for the preparation of deuterated five-membered heterocyclic compounds like pyrrole involves a base-catalyzed proton exchange with deuterium oxide (D₂O).[1] This reaction is typically performed at elevated temperatures (above 423 K) in a closed system to facilitate the exchange of all four carbon-bound hydrogen atoms of the pyrrole ring with deuterium.[1] The progress and completeness of the deuteration can be monitored using analytical techniques such as mass spectrometry and ¹H NMR spectrometry to confirm the incorporation and distribution of deuterium within the molecule.[1]

While various methods exist for the synthesis of the pyrrole ring itself, such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Van Leusen reaction, the key step for producing this compound is the subsequent or concurrent isotope exchange.[2][3][4] The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4]

Applications in Research and Drug Development

This compound is a useful isotopically labeled compound for research.[2] Its primary application lies in its use as an internal standard or tracer in analytical studies, particularly in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The predictable mass shift due to deuterium incorporation allows for precise quantification and identification of its non-deuterated counterpart in complex biological matrices.

In drug development, deuterated compounds are used in metabolic studies to track the fate of a drug molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolism (a phenomenon known as the kinetic isotope effect). This property can be exploited to develop drugs with improved pharmacokinetic profiles.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of deuterated pyrrole and the concept of isotopic labeling in research.

References

- 1. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Spectroscopic Profile of Pyrrole-2,3,4,5-d4: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Pyrrole-2,3,4,5-d4, a deuterated isotopologue of pyrrole. This document is intended for researchers, scientists, and professionals in drug development and other fields who utilize deuterated compounds for mechanistic studies, as internal standards, or to alter metabolic profiles.

Spectroscopic Data Summary

The following tables summarize the available and theoretical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

In ¹H NMR spectroscopy, deuterium is silent. Therefore, the spectrum of this compound is expected to show a single resonance corresponding to the N-H proton. The signals from the carbon-bound protons will be absent due to deuteration.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 - 8.2 | Broad Singlet | N-H |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show two resonances for the two sets of equivalent deuterated carbons. The signals will be triplets due to coupling with deuterium (spin I = 1), following the 2nI+1 rule where n=1.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~118 | Triplet | C2/C5-D |

| ~108 | Triplet | C3/C4-D |

Note: The exact chemical shifts may vary slightly from the non-deuterated analogue due to isotopic effects.

²H NMR (Deuterium NMR)

A deuterium NMR spectrum would show two distinct resonances corresponding to the two different chemical environments of the deuterium atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~6.7 | C2/C5-D |

| ~6.2 | C3/C4-D |

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound has been studied, and the key absorption bands are presented below. The data is based on the seminal work of Lord and Miller (1942) on the vibrational spectra of pyrrole and its deuterium derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~2300-2400 | Medium | C-D Stretch |

| ~1400-1500 | Strong | Ring Stretching |

| ~900-1000 | Strong | C-D Bending |

Mass Spectrometry (MS)

Experimental mass spectral data for this compound is not widely available. However, the mass spectrum of the closely related Pyrrole-d5 provides a reliable reference for the expected fragmentation pattern. The molecular ion peak for this compound is expected at m/z 71.

| m/z | Relative Intensity (%) | Assignment |

| 71 | High | [M]⁺ (Molecular Ion) |

| 43 | Medium | [M - C₂D₂]⁺ |

| 42 | Medium | [M - HCN - D]⁺ |

| 28 | High | [DCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of neat this compound between two polished salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solution): Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion. For EI, a standard electron energy of 70 eV is typically used.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-100).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to the Health and Safety of Pyrrole-2,3,4,5-d4

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Pyrrole-2,3,4,5-d4 is a deuterated isotopologue of pyrrole, a five-membered aromatic heterocyclic organic compound. The deuterium labeling makes it a valuable tool in various research applications, including mechanistic studies and as an internal standard in mass spectrometry.

Table 1: Physical and Chemical Properties of Pyrrole (Non-deuterated)

| Property | Value |

| CAS Number | 109-97-7[1][2] |

| Molecular Formula | C₄H₅N[2] |

| Molecular Weight | 67.09 g/mol [2] |

| Appearance | Colorless to yellow or brown liquid |

| Boiling Point | 129-131 °C (264-268 °F) |

| Melting Point | -23 °C (-9 °F) |

| Flash Point | 39 °C (102 °F) - Flammable Liquid[1] |

| Solubility | Sparingly soluble in water; soluble in ether and alcohol[3] |

Note: The physical properties of this compound are expected to be very similar to those of non-deuterated pyrrole.

Hazard Identification and Classification

Pyrrole is classified as a hazardous substance. The primary hazards associated with pyrrole, and by extension this compound, are its flammability, toxicity, and potential for causing serious eye damage.

Table 2: GHS Hazard Classification for Pyrrole

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[4] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4] |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |

Signal Word: Danger

Hazard Pictograms:

Toxicology and Health Effects

Detailed toxicological data for this compound is not available. The information below is based on studies of pyrrole and its derivatives.

Acute Effects:

-

Oral: Toxic if swallowed[4]. Ingestion can lead to immediate adverse health effects.

-

Inhalation: Harmful if inhaled[4]. Vapors may cause respiratory tract irritation.

-

Eye Contact: Causes serious eye damage[4]. Contact can result in irreversible eye injury.

-

Skin Contact: May cause skin irritation.

Chronic Effects: No specific data on the long-term effects of exposure to this compound is available. For some pyrrole derivatives, studies have indicated potential for organ-specific toxicity with repeated or prolonged exposure.

Table 3: Acute Toxicity Data for Pyrrole (Non-deuterated)

| Route | Species | Value |

| LD50 Oral | Rat | 137 mg/kg |

| LC50 Inhalation | Rat | 1.03 mg/l, 4 h |

This data is for non-deuterated pyrrole and should be used as an estimate for this compound.

Experimental Protocols and Handling Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

General Laboratory Safety Workflow

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

References

A Technical Guide to Deuterium Labeling of Pyrrole Compounds for Researchers and Drug Development Professionals

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and functional materials. The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into pyrrole-containing molecules has emerged as a powerful tool in drug discovery and development. Deuteration can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, leading to enhanced metabolic stability and potentially lower required doses.[1] Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry assays for metabolite identification and quantification.[1]

This in-depth technical guide provides a comprehensive overview of the core methodologies for deuterium labeling of pyrrole compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visual representations of key processes to facilitate the practical application of these techniques.

Core Methodologies for Deuterium Labeling

The introduction of deuterium into pyrrole rings can be broadly categorized into two main strategies: direct hydrogen-deuterium exchange (HDE) on a pre-existing pyrrole scaffold and the de novo synthesis of the pyrrole ring using deuterated precursors.

Hydrogen-Deuterium Exchange (HDE) Methods

HDE represents a versatile and atom-economical approach for late-stage deuteration, where hydrogen atoms on the pyrrole ring are directly swapped for deuterium atoms from a deuterium source. This can be achieved under acidic, basic, or metal-catalyzed conditions.

Acid-catalyzed HDE is a classical method that leverages the electrophilic nature of the pyrrole ring. The reaction proceeds via protonation (or deuteration) of the ring, followed by the loss of a proton, leading to deuterium incorporation.

-

Experimental Protocol: Acid-Catalyzed Deuteration of Calix[2]pyrrole [1]

-

Materials: Calix[2]pyrrole, deuterated water (D₂O), deuterated chloroform (CDCl₃), and 98% sulfuric acid (H₂SO₄).

-

Procedure: To a solution of calix[2]pyrrole in CDCl₃, add D₂O and a catalytic amount of 98% H₂SO₄. Stir the mixture at room temperature.

-

Work-up and Analysis: After the reaction, the organic layer is separated, dried, and concentrated. The level of deuterium incorporation is determined by ¹H NMR and mass spectrometry.

-

Quantitative Data: This method has been shown to achieve over 90% deuterium incorporation at the β-pyrrolic positions of calix[2]pyrrole.[1]

-

Base-catalyzed HDE involves the deprotonation of the pyrrole ring to generate a carbanionic intermediate, which is then quenched with a deuterium source. This method is particularly effective for acidic protons on the pyrrole ring.

-

Experimental Protocol: Base-Catalyzed Deuteration of Pyrrole Derivatives [2]

-

Materials: Pyrrole derivative, deuterated water (D₂O), and a suitable base (e.g., potassium carbonate).

-

Procedure: The pyrrole derivative is heated with D₂O in the presence of a base in a sealed system at temperatures above 423 K.

-

Work-up and Analysis: After cooling, the product is extracted and purified. Deuterium incorporation is quantified by ¹H NMR and mass spectrometry.[2]

-

Transition metal catalysts, particularly those based on iridium and rhodium, have revolutionized HDE by offering high selectivity and efficiency under mild conditions. These methods often employ directing groups to achieve site-selective deuteration.

-

Experimental Protocol: Iridium-Catalyzed C2-Deuteration of N-Acylpyrrole [3][4]

-

Catalyst System: [(COD)Ir(IMes)(PPh₃)]PF₆ (COD = 1,5-cyclooctadiene, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).

-

Deuterium Source: Deuterium gas (D₂).

-

Procedure: The N-acylpyrrole substrate is dissolved in a suitable solvent (e.g., dichloromethane) in the presence of the iridium catalyst under an atmosphere of deuterium gas. The reaction is typically stirred at room temperature.

-

Work-up and Analysis: The solvent is removed, and the residue is purified by chromatography. The position and extent of deuteration are determined by ¹H NMR and mass spectrometry.

-

Quantitative Data: High levels of deuterium incorporation can be achieved at the C2 position of the pyrrole ring.[3][4] The use of a directing group, such as an N-acyl group, is crucial for selectivity.[3]

-

-

Rhodaelectro-Catalyzed C-H Activation and Deuteration An emerging technique involves the use of rhodium catalysts in an electrochemical setup for C-H activation and subsequent deuteration. An H/D exchange experiment has demonstrated significant deuterium incorporation in a system for synthesizing pyrroles from enamides.[5][6]

Synthesis of Deuterated Pyrroles from Deuterated Precursors

This strategy involves constructing the pyrrole ring from starting materials that already contain deuterium at the desired positions. This approach offers precise control over the location of the deuterium labels. Several classical pyrrole syntheses can be adapted for this purpose.

The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. By using deuterated 1,4-dicarbonyl compounds or a deuterated amine, deuterated pyrroles can be synthesized. This method is notably used in the industrial synthesis of the pyrrole core of atorvastatin.

-

Conceptual Workflow:

Caption: Paal-Knorr synthesis of deuterated pyrroles.

The Clauson-Kaas synthesis involves the reaction of 2,5-dialkoxytetrahydrofurans with primary amines to form N-substituted pyrroles. Using deuterated 2,5-dialkoxytetrahydrofurans or deuterated amines allows for the preparation of specifically labeled pyrroles.

The Hantzsch synthesis provides a route to pyrroles from α-haloketones, β-ketoesters, and ammonia or a primary amine. The use of deuterated starting materials in this multi-component reaction enables the synthesis of deuterated pyrrole derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data for various deuterium labeling methods for pyrrole compounds, allowing for easy comparison of their efficacy.

Table 1: Hydrogen-Deuterium Exchange Methods

| Method | Substrate | Catalyst/Reagent | Deuterium Source | Position of Deuteration | Deuterium Incorporation (%) | Reference |

| Acid-Catalyzed | Calix[2]pyrrole | H₂SO₄ | D₂O/CDCl₃ | β-pyrrolic | >90 | [1] |

| Base-Catalyzed | Pyrrole derivatives | K₂CO₃ | D₂O | Ring C-H | Not specified | [2] |

| Iridium-Catalyzed | N-acetylindole | [(COD)Ir(IMes)(PPh₃)]PF₆ | D₂ | C2 | 94 | [7] |

| Iridium-Catalyzed | N-pivaloylindole | [(COD)Ir(IMes)(PPh₃)]PF₆ | D₂ | C2 | 82 | [3][4] |

Table 2: Synthesis of Deuterated Pyrroles (Conceptual)

| Synthesis | Deuterated Precursor(s) | Expected Product | Key Advantage |

| Paal-Knorr | Deuterated 1,4-dicarbonyl | Specifically deuterated pyrrole | High control over label position |

| Clauson-Kaas | Deuterated 2,5-dialkoxytetrahydrofuran | Specifically deuterated N-substituted pyrrole | Access to N-substituted pyrroles |

| Hantzsch | Deuterated α-haloketone and/or β-ketoester | Specifically deuterated polysubstituted pyrrole | High degree of substitution possible |

Experimental Workflows and Logical Relationships

Visualizing the experimental workflows and the logic behind the application of deuterated pyrroles is crucial for understanding their utility.

General Workflow for Metal-Catalyzed HDE

The following diagram illustrates a typical workflow for the deuterium labeling of a pyrrole-containing drug candidate using a metal-catalyzed HDE reaction.

Caption: Workflow for metal-catalyzed deuteration and analysis.

Application in Metabolic Pathway Elucidation

Deuterated pyrrole compounds are instrumental in tracing the metabolic fate of drugs. The distinct mass shift introduced by deuterium allows for the unambiguous identification of drug-related metabolites in complex biological matrices.

Caption: Use of deuterated pyrroles in metabolic studies.

Conclusion

The deuterium labeling of pyrrole compounds is a critical technology in modern drug discovery and development. This guide has outlined the principal methodologies, including hydrogen-deuterium exchange and de novo synthesis, providing detailed protocols and comparative data to aid in the selection of the most appropriate strategy. The ability to selectively introduce deuterium into the pyrrole nucleus offers a powerful means to modulate drug metabolism, enhance pharmacokinetic profiles, and facilitate detailed metabolic studies. As catalytic systems and synthetic methods continue to advance, the precision and efficiency of pyrrole deuteration will undoubtedly improve, further expanding its impact on the development of safer and more effective medicines.

References

- 1. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch Pyrrole Synthesis [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Crucial Role of Pyrrole Derivatives: From Nature's Pigments to Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a simple five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of naturally occurring and synthetically important molecules. These compounds, known as pyrrole derivatives, are ubiquitous in the biological world, playing critical roles in essential life processes such as photosynthesis and oxygen transport. Their diverse biological activities have also positioned them as a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of key pyrrole derivatives, supplemented with quantitative data, detailed experimental protocols, and visual representations of their intricate biosynthetic pathways.

Natural Occurrence of Pyrrole Derivatives

Pyrrole derivatives are found in a wide range of organisms, from microorganisms to plants and animals. Their structural diversity is mirrored by their functional versatility, encompassing pigments, cofactors, and signaling molecules.

Porphyrins: The Colors of Life

Porphyrins are macrocyclic compounds formed by four modified pyrrole subunits. Their ability to chelate metal ions is central to their biological function.

-

Heme: This iron-containing porphyrin is the prosthetic group of hemoglobin and myoglobin, responsible for oxygen transport in the blood and muscle tissue, respectively.[1] It is also a key component of cytochromes, which are essential for cellular respiration.[1] Heme is biosynthesized in both the bone marrow and the liver.[1] The concentration of heme-binding proteins in various mouse tissues has been found to range from 0.2% to 0.54% of the total soluble protein, with the liver containing the highest concentration.

-

Chlorophyll: As the primary photosynthetic pigment in plants, algae, and cyanobacteria, chlorophyll captures light energy to drive the synthesis of organic compounds.[2] This magnesium-containing porphyrin derivative is responsible for the green color of plants. The chlorophyll content can vary significantly between different plant species and even between young and adult leaves of the same plant.[3]

Bile Pigments: Products of Heme Catabolism

Bile pigments are linear tetrapyrroles that are formed during the degradation of heme.[4] In mammals, the primary bile pigments are biliverdin and bilirubin, which are excreted in bile and contribute to its color.[5][6]

Prodiginines: Microbial Pigments with Potent Bioactivity

Prodiginines are a family of red-pigmented tripyrrolic alkaloids produced by various bacteria, most notably Serratia marcescens and some Streptomyces species.[7] These compounds have garnered significant interest due to their broad range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[7][8]

Pyrroloquinoline Quinone (PQQ): A Bacterial Redox Cofactor

Pyrroloquinoline quinone (PQQ) is a redox cofactor for several bacterial dehydrogenases.[9][10] It is synthesized from the amino acids glutamate and tyrosine.[8][10][11] While produced by prokaryotes, PQQ has been shown to have beneficial effects in other organisms as well.[12]

Quantitative Data on Pyrrole Derivatives

The following tables summarize quantitative data regarding the natural abundance and production yields of selected pyrrole derivatives.

Table 1: Microbial Production of Prodigiosin

| Producing Organism | Carbon Source/Medium | Yield (mg/L or g/L) | Reference |

| Serratia marcescens | Glucose | 5 mg/L | [12] |

| Serratia marcescens | Ethanol | 3,000 mg/L | [12] |

| Serratia marcescens | Sesame seed broth | 16,680 mg/L | [12] |

| Serratia marcescens | Peanut seed broth | 38,750 mg/L | [12] |

| Serratia marcescens UCP 1549 | Cassava wastewater (6%) + Mannitol (2%) | 49.5 g/L | [12] |

| Serratia marcescens | Peptone glycerol medium + 1% Huangshui | 48,341 mg/L | [11] |

| Serratia marcescens | Optimized medium (Box-Behnken design) | 2142.75 ± 12.55 mg/L | [11] |

| Serratia marcescens | Casein | 4,280 mg/L | [12] |

Table 2: Chlorophyll Content in Various Plant Species

| Plant Species | Family | Chlorophyll a (mg/g tissue) | Chlorophyll b (mg/g tissue) | Total Chlorophyll (mg/g tissue) | Reference |

| Catharanthus roseus (white) | Apocynaceae | 24.44 | - | 33.743 | [13] |

| Phaseolus vulgaris | Fabaceae | - | 11.837 | - | [13] |

| Senna siamea | Fabaceae | 0.610 | - | - | [13] |

| Sphagneticola trilobata | Asteraceae | - | 0.315 | - | [13] |

| Cajanus cajan | Fabaceae | - | - | 1.085 | [13] |

| Polygonum posumber | - | 16.977 µg/ml | 7.524 µg/ml | - | [14] |

| Hibiscus cannabinus | - | 0.102 µg/ml | 0.336 µg/ml | - | [14] |

| Mangifera indica (adult leaf) | - | 19.28 | 13.72 | - | [3] |

| Prunus dulcis (adult leaf) | - | 14.24 | 12.19 | - | [3] |

| Hibiscus rosa-sinensis (young leaf) | - | 19.60 | 12.87 | - | [3] |

Biosynthesis of Pyrrole Derivatives

The biosynthetic pathways of pyrrole derivatives are complex and often involve multiple enzymatic steps. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

Heme Biosynthesis

The biosynthesis of heme, also known as porphyrin synthesis, is a highly conserved pathway across biology.[1] In humans, this pathway primarily serves to produce heme.[1] The process begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase.[13][15] Subsequent steps occur in both the cytoplasm and mitochondria, culminating in the insertion of iron into protoporphyrin IX to form heme.[15]

Caption: The biosynthetic pathway of heme, starting from glycine and succinyl-CoA.

Prodigiosin Biosynthesis

The biosynthesis of the tripyrrole pigment prodigiosin is a bifurcated process where two different pyrrole precursors are synthesized independently and then condensed. In Serratia marcescens, the pathway involves the synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-n-amyl-pyrrole (MAP).

Caption: The bifurcated biosynthetic pathway of prodigiosin.

Pyrroloquinoline Quinone (PQQ) Biosynthesis

The biosynthesis of PQQ is a complex process that requires the expression of six genes, designated pqqA-F.[8][9][10][11] The precursor for PQQ is a small peptide, PqqA, which contains conserved glutamate and tyrosine residues.[8][10][11][12] The pathway involves a series of enzymatic reactions that modify these amino acid residues to form the final tricyclic quinone structure.[8][11]

Caption: The biosynthetic pathway of pyrroloquinoline quinone (PQQ).

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of pyrrole derivatives.

Extraction and Purification of Prodigiosin

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., Serratia marcescens) to pellet the cells.

-

Extraction: Extract the pigment from the cell pellet using an organic solvent such as acidified methanol or ethanol.[9][10] The mixture is typically agitated and then centrifuged to separate the pigment-containing supernatant.

-

Purification: The crude extract can be purified using chromatographic techniques.

-

Thin-Layer Chromatography (TLC): Use silica gel plates with a solvent system such as methanol:ethyl acetate:chloroform (e.g., 6:3:1 v/v/v) to separate the prodigiosin.[9] The Rf value can be used for identification.

-

Column Chromatography: A silica gel column can be used for larger-scale purification, eluting with a suitable solvent gradient.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and can be used for both analytical and preparative purposes.

-

Characterization of Prodigiosin

-

UV-Visible Spectroscopy: Prodigiosin exhibits a characteristic absorption maximum (λmax) in the visible region, typically around 530-535 nm in methanol.[8][16]

-

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis can be used to identify the functional groups present in the prodigiosin molecule.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of prodigiosin (typically around 323 m/z).[8][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the detailed chemical structure of the purified pigment.

Isolation and Quantification of Porphyrins

-

Extraction: Porphyrins can be extracted from biological samples (e.g., cells, tissues) using a solvent system, often followed by acidification to facilitate extraction.

-

Purification and Quantification by HPLC: High-performance liquid chromatography is a standard method for separating and quantifying different porphyrin species.[1][17]

-

Column: A C18 reverse-phase column is commonly used.[1]

-

Mobile Phase: A gradient of solvents, such as acetonitrile and ammonium acetate buffer, is typically employed.[1]

-

Detection: Porphyrins can be detected by their strong absorbance in the Soret band region (around 400 nm).[1]

-

Quantification: Commercially available porphyrin standards are used to create calibration curves for accurate quantification.[1]

-

Measurement of Heme Synthesis Levels

A common method to measure the rate of heme synthesis in mammalian cells involves the use of a radiolabeled precursor, [14C]5-aminolevulinic acid ([14C]5-ALA).[7][18][19]

-

Cell Culture and Labeling: Mammalian cells are cultured to a desired confluency and then incubated with [14C]5-ALA for a specific period.[19]

-

Heme Extraction: After incubation, the cells are lysed, and heme is extracted using a solvent mixture (e.g., ethyl acetate:acetic acid).

-

Quantification of Radioactivity: The amount of radioactivity incorporated into the extracted heme is measured using a scintillation counter.[19]

-

Normalization: The measured radioactivity is typically normalized to the total protein content of the cell lysate to allow for comparison between different samples.[19]

Analysis of Bile Pigments

Various analytical techniques are employed for the identification and quantification of bile acids and pigments in biological samples.

-

Spectrophotometry: Simple and rapid methods for the determination of total and free bilirubin in serum are based on their absorbance at specific wavelengths.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying individual bile acids and their conjugates.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques provide high sensitivity and specificity for the identification and quantification of a wide range of bile acids.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can be used for the structural elucidation and quantification of bile acids with minimal sample preparation.[20]

Conclusion

The study of the natural occurrence and biosynthesis of pyrrole derivatives continues to be a vibrant and important area of research. From their fundamental roles in biological processes to their potential as therapeutic agents, these fascinating molecules offer a wealth of opportunities for scientific discovery and innovation. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the rich chemistry and biology of pyrrole derivatives. The continued investigation into their biosynthetic pathways will undoubtedly pave the way for the development of novel strategies for the production and application of these valuable natural products.

References

- 1. Porphyrin extraction and quantification [bio-protocol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. environmentaljournal.org [environmentaljournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. Statistical Optimization and Characterization of Prodigiosin from a Marine Serratia rubidaea RAM_Alex - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phytojournal.com [phytojournal.com]

- 14. ijpbs.com [ijpbs.com]

- 15. researchgate.net [researchgate.net]

- 16. rjlbpcs.com [rjlbpcs.com]

- 17. An improved method for isolation and purification of sedimentary porphyrins by high-performance liquid chromatography for compound-specific isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Heme Synthesis Levels in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Pyrrole-Containing Pharmaceuticals using Pyrrole-2,3,4,5-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of a model pyrrole-containing analyte in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Pyrrole-2,3,4,5-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for pharmacokinetic studies and other applications in drug development requiring precise quantification of pyrrole-containing compounds.

Introduction

Pyrrole scaffolds are integral to a wide array of biologically active compounds and pharmaceuticals. Accurate quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high specificity and accuracy. A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is ideal for correcting variability in sample extraction and matrix effects. This compound is an excellent SIL-IS for the analysis of compounds containing a pyrrole moiety due to its chemical similarity and mass shift, which allows for clear differentiation from the unlabeled analyte in the mass spectrometer.

Experimental

Materials and Reagents

-

Analyte: Model Pyrrole Compound (e.g., a fictional drug "Pyrrolix")

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

-

Matrix: Human Plasma (K2-EDTA)

-

Equipment: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.

-

Spiking: 50 µL of human plasma was spiked with 10 µL of this compound internal standard working solution (50 ng/mL in 50% methanol).

-

Precipitation: 200 µL of acetonitrile was added to the plasma sample to precipitate proteins.

-

Vortexing: The samples were vortexed for 1 minute to ensure thorough mixing.

-

Centrifugation: The samples were centrifuged at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: 150 µL of the supernatant was transferred to a clean autosampler vial.

-

Injection: 5 µL of the supernatant was injected into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: Optimized for the specific instrument.

-

MRM Transitions:

-

Analyte (Pyrrolix): Q1 m/z [M+H]+ → Q3 m/z [Fragment ion]+

-

Internal Standard (this compound): Q1 m/z [M+H]+ → Q3 m/z [Fragment ion]+

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of the model pyrrole analyte in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects, leading to high precision and accuracy.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Accuracy (%RE) | Within ± 9.0% |

| Matrix Effect | Minimal, compensated by IS |

| Recovery | > 85% |

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the model pyrrole analyte and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution in 50% methanol.

Protocol 2: Sample Analysis Workflow

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (50 ng/mL) to all tubes except for the blank matrix samples.

-

Add 200 µL of cold acetonitrile to all tubes.

-

Vortex each tube for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to autosampler vials.

-

Place the vials in the autosampler and run the LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for the quantification of a pyrrole-containing analyte.

Caption: Hypothetical signaling pathway inhibited by the model pyrrole analyte.

Conclusion

This application note presents a reliable and validated LC-MS/MS method for the quantification of a model pyrrole-containing compound in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required in regulated bioanalysis. The described protocols and methodologies can be adapted for the analysis of other pyrrole-containing molecules in various biological matrices, supporting drug development from discovery to clinical trials.

Application Note: Pyrrole-2,3,4,5-d4 for Quantitative Proteomics

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance. Among the various methods, metabolic labeling techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) offer high accuracy and reproducibility.[1] SILAC works by incorporating stable isotope-labeled amino acids into proteins in vivo, allowing for the direct comparison of protein levels between different cell populations.[1][2]

This document describes a novel, hypothetical application of Pyrrole-2,3,4,5-d4 as a metabolic labeling reagent for quantitative proteomics. The central hypothesis is that cultured cells can metabolize this compound into deuterated proline (d4-Proline), which is subsequently incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of proteomes from "light" (unlabeled) and "heavy" (d4-labeled) cell populations using mass spectrometry.

Principle of the Method

The proposed method is analogous to a SILAC experiment. Two populations of cells are cultured in media that are identical except for the addition of either unlabeled pyrrole (control, "light" condition) or this compound ("heavy" condition). It is hypothesized that the cells will process the deuterated pyrrole into d4-Proline. Proline biosynthesis in mammals typically starts from glutamate.[3][4] However, for this application, we propose a putative pathway where exogenous pyrrole is utilized for the synthesis of the proline ring.

After several cell doublings to ensure complete incorporation of the label, the cell populations are combined. Proteins are then extracted, digested into peptides, and analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Peptides containing d4-Proline will exhibit a 4 Dalton mass shift for each proline residue compared to their unlabeled counterparts. The relative abundance of proteins between the two conditions can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Potential Advantages

-

Specificity: Provides a method for specifically labeling proline residues, which may offer advantages in studying proline-rich proteins or specific biological pathways.

-

Alternative to Arginine/Lysine Labeling: Offers an alternative to the canonical SILAC amino acids (arginine and lysine), which is useful for organisms with different amino acid auxotrophies or for specific experimental designs.

-

Multiplexing Potential: Could potentially be combined with other labeling methods for more complex, multiplexed experimental designs.

Hypothetical Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the proposed metabolic conversion of this compound and the overall experimental workflow.

Caption: Hypothetical metabolic pathway of this compound.

Caption: Quantitative proteomics workflow using Pyrrole-d4.

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

Materials:

-

SILAC-grade DMEM or RPMI-1640, deficient in L-proline.

-

Dialyzed Fetal Bovine Serum (dFBS).

-

Penicillin-Streptomycin solution.

-

This compound (≥98% isotopic purity).

-

L-Proline ("light").

-

Cell line of interest (e.g., HEK293, HeLa).

Procedure:

-

Prepare the "Light" and "Heavy" labeling media.

-

Light Medium: Reconstitute proline-free medium according to the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and the standard concentration of "light" L-Proline.

-

Heavy Medium: Reconstitute proline-free medium. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and this compound. Note: The optimal concentration of Pyrrole-d4 must be determined empirically to ensure efficient conversion to d4-Proline without cytotoxicity.

-

-

Adapt cells to the labeling media by passaging them for at least five cell doublings. This ensures >97% incorporation of the label.

-

Culture the "light" population (control) and the "heavy" population (experimental treatment) in their respective media.

-

After treatment, harvest both cell populations. Wash cells twice with ice-cold PBS to remove residual media.

-

Count the cells from each population and combine them at a 1:1 ratio for downstream processing. The mixed cell pellet can be stored at -80°C.

Protocol 2: Protein Extraction, Digestion, and LC-MS/MS Analysis

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA Protein Assay Kit.

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Sequencing-grade modified Trypsin.

-

Ammonium Bicarbonate.

-

Formic Acid.

-

Acetonitrile.

-

C18 desalting spin columns.

-

High-resolution mass spectrometer (e.g., Orbitrap series) coupled to a nano-LC system.

Procedure:

-

Protein Extraction: Resuspend the combined cell pellet in lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Reduction and Alkylation: Take a defined amount of protein (e.g., 100 µg). Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes. Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.

-

Tryptic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Peptide Desalting: Acidify the digest with formic acid. Desalt the peptides using C18 spin columns according to the manufacturer's protocol. Dry the eluted peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid. Analyze the sample using a standard data-dependent acquisition (DDA) method on a high-resolution mass spectrometer. Ensure the method includes a survey scan (MS1) with high resolution (>60,000) to resolve the isotopic pairs, followed by MS/MS scans of the most intense precursor ions for identification.

Protocol 3: Data Analysis

-

Use a proteomics software suite that supports SILAC-based quantification (e.g., MaxQuant, Proteome Discoverer).

-

In the software settings, define the metabolic labels. Specify Proline (+4.0251 Da) as the "heavy" label.

-

Process the raw mass spectrometry data. The software will perform peptide identification and quantification by calculating the area under the curve for the "light" and "heavy" peptide isotopic envelopes.

-

The output will be a list of identified proteins with their corresponding Heavy/Light (H/L) ratios, which represent the relative abundance change between the two conditions.

-

Perform statistical analysis to identify proteins with significant changes in abundance.

Hypothetical Quantitative Data

The table below presents simulated data from a hypothetical experiment comparing a drug-treated sample ("Heavy") to a vehicle control ("Light").

| Protein ID (UniProt) | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |

| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.11 | 0.005 | Upregulated |

| P08670 | VIM | Vimentin | 1.05 | 0.890 | Unchanged |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.912 | Unchanged |

| Q06830 | TBB5 | Tubulin beta chain | 1.01 | 0.950 | Unchanged |

| P14618 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 0.45 | 0.002 | Downregulated |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.51 | 0.008 | Downregulated |

Table 1: Simulated Quantitative Proteomics Data. H/L Ratio represents the abundance of the protein in the treated sample relative to the control. A ratio > 1 indicates upregulation, while a ratio < 1 indicates downregulation. The p-value indicates the statistical significance of the change.

References

Application Notes and Protocols for Pyrrole-2,3,4,5-d4 in Kinetic Isotope Effect Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pyrrole-2,3,4,5-d4 for investigating the kinetic isotope effect (KIE) in the metabolism of pyrrole-containing compounds. The protocols detailed herein are designed to assist researchers in elucidating enzymatic reaction mechanisms, identifying rate-limiting steps, and predicting the metabolic fate of new chemical entities.

Introduction: The Role of Pyrrole Moieties and Metabolic Stability in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications.[1][2][3] The metabolic stability of these compounds is a critical determinant of their pharmacokinetic profile, influencing their efficacy and safety.[4] Cytochrome P450 (CYP450) enzymes are the primary drivers of phase I metabolism for a vast number of pharmaceuticals, often through oxidation of C-H bonds.[5] Understanding the mechanism and rate of these metabolic transformations is paramount in drug development.

The Kinetic Isotope Effect (KIE) as a Mechanistic Probe

The kinetic isotope effect is a powerful tool for studying the rate-determining steps of chemical and enzymatic reactions.[6][7] It is defined as the ratio of the reaction rate of a compound with a lighter isotope (kL) to that of the same compound with a heavier isotope (kH) at the same position. For deuterium substitution, the KIE is expressed as kH/kD.

A primary KIE (typically kH/kD > 2) is observed when the C-H bond being cleaved is involved in the rate-limiting step of the reaction.[6] A smaller or absent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-determining. Therefore, comparing the metabolic rates of a pyrrole-containing drug and its deuterated analog, this compound, can provide invaluable insights into the metabolic pathway.

Application of this compound in Drug Metabolism Studies

The use of this compound in metabolic studies allows for the direct investigation of the role of C-H bond cleavage in the rate of metabolism of pyrrole-containing drug candidates. By replacing all four carbon-bound hydrogens with deuterium, any observed KIE can be attributed to the enzymatic processing of the pyrrole ring itself. This approach is particularly useful for probing CYP450-mediated oxidation, a common metabolic pathway for aromatic heterocycles.

A significant KIE would indicate that oxidation of the pyrrole ring is a rate-limiting step, which could have several implications for drug design:

-

Metabolic Switching: A slower oxidation of the deuterated pyrrole ring might lead to an increased metabolism at other sites of the molecule.[4]

-

Improved Pharmacokinetics: If the pyrrole ring is the primary site of metabolism, deuteration could slow down the overall clearance of the drug, potentially leading to improved bioavailability and a longer half-life.

-

Reduced Formation of Reactive Metabolites: In some cases, the oxidation of pyrrole rings can lead to the formation of reactive electrophilic intermediates. Slowing this process through deuteration could potentially reduce toxicity.

Experimental Protocols

Synthesis of this compound

Proposed Synthesis of this compound

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. The kinetic isotope effect in the search for deuterated drugs [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Pyrrole-2,3,4,5-d4 as a Reference in NMR Spectroscopy

For researchers, scientists, and drug development professionals, accurate quantification of compounds is critical. In Nuclear Magnetic Resonance (NMR) spectroscopy, quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of substances. The choice of an appropriate internal standard is paramount for accurate and reproducible results. These application notes detail the use of Pyrrole-2,3,4,5-d4 as a reference standard in NMR spectroscopy, offering a novel approach for quantification in complex mixtures.

Introduction to this compound as a qNMR Reference

This compound is a deuterated analog of pyrrole, an aromatic heterocyclic organic compound. In ¹H NMR, the deuterium substitution at the 2, 3, 4, and 5 positions results in the absence of proton signals from the pyrrole ring, leaving only the signal from the N-H proton. This characteristic makes it a potentially excellent internal standard for qNMR in specific applications.

Key Advantages:

-

Simplified ¹H NMR Spectrum: The primary advantage of this compound is its simple ¹H NMR spectrum, which ideally shows a single peak for the N-H proton. This minimizes the chance of signal overlap with the analyte, a common challenge in the analysis of complex mixtures such as natural product extracts or reaction mixtures.

-

Chemical Inertness: Pyrrole is a relatively stable aromatic compound, making its deuterated form less likely to react with analytes in the sample.

-

Solubility: It is soluble in a wide range of common deuterated solvents used for NMR analysis.

Principle of qNMR:

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of a reference standard to the integral of an analyte, the concentration of the analyte can be precisely determined. For qNMR to be accurate, it's crucial to use a reference standard with high purity and signals that do not overlap with those of the analyte.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as an internal standard for the quantification of an analyte in a sample.

2.1. Materials and Reagents

-

This compound (high purity, >98%)

-

Analyte of interest

-

Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4, DMSO-d6)

-

High-precision analytical balance

-

Volumetric flasks

-

Micropipettes

-

NMR tubes

2.2. Preparation of Stock Solutions

-

Reference Standard Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen deuterated solvent (e.g., 1.0 mL) in a volumetric flask. This will be your stock solution with a known concentration.

-

-

Analyte Sample Preparation:

-

Accurately weigh a precise amount of the sample containing the analyte and dissolve it in a known volume of the same deuterated solvent.

-

2.3. NMR Sample Preparation for qNMR

-

In a clean NMR tube, add a precise volume of the analyte sample solution (e.g., 500 µL).

-

To the same NMR tube, add a precise volume of the this compound stock solution (e.g., 100 µL).

-

Vortex the NMR tube gently to ensure thorough mixing.

2.4. NMR Data Acquisition

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: Acquire a standard ¹H NMR spectrum.

-

Key Parameters for Quantification:

-

Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of both the analyte and the reference standard) to ensure complete relaxation of all nuclei. A typical starting point is 30 seconds.

-

Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

-

Receiver Gain: Adjust the receiver gain to avoid signal clipping.

-

2.5. Data Processing and Quantification

-

Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved signal of the this compound N-H proton and a well-resolved signal of the analyte.

-

Calculation of Analyte Concentration: Use the following formula to calculate the concentration of the analyte:

Where:

-

C_analyte = Concentration of the analyte

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons giving rise to the integrated analyte signal

-

N_ref = Number of protons giving rise to the integrated reference signal (for this compound, this is 1 for the N-H proton)

-

I_ref = Integral of the reference (this compound) signal

-

C_ref = Concentration of the reference (this compound)

-

Data Presentation: Hypothetical Quantification of Quercetin

The following table illustrates a hypothetical quantification of Quercetin in a plant extract using this compound as an internal standard.

| Parameter | This compound (Reference) | Quercetin (Analyte) |

| Molecular Weight ( g/mol ) | 71.11 | 302.24 |

| Mass Weighed (mg) | 5.0 | 15.0 (extract) |

| Volume of Solvent (mL) | 1.0 | 1.0 |

| Concentration (mg/mL) | 5.0 | N/A |

| ¹H NMR Signal Used (ppm) | ~8.0 (N-H) | ~6.18 (H-6) |

| Number of Protons (N) | 1 | 1 |

| Integral Value (I) | 1.00 | 0.85 |

| Calculated Purity of Analyte in Extract (%) | N/A | 79.2% |

Note: This data is for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for quantitative NMR using an internal standard like this compound.

Caption: Workflow for qNMR using an internal standard.

Logical Relationship of qNMR Parameters

The accuracy of qNMR is dependent on several key experimental parameters. The following diagram illustrates their relationship.

Caption: Key parameters influencing qNMR accuracy.

Concluding Remarks

This compound presents a promising option as an internal standard for ¹H qNMR, particularly for analytes with complex spectra. Its simple, well-defined N-H signal in a relatively uncongested region of the spectrum can lead to more accurate and reliable quantification. As with any qNMR experiment, careful sample preparation and optimization of acquisition parameters are crucial for obtaining high-quality data. Researchers are encouraged to validate this method for their specific applications.

Application Notes and Protocols for Deuterated Standards in Environmental Contaminant Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the analysis of environmental contaminants, achieving accurate and precise quantification is paramount. The complexity of environmental matrices, such as water, soil, and biota, often leads to analytical challenges including matrix effects, analyte loss during sample preparation, and variations in instrument response. The use of deuterated internal standards in conjunction with mass spectrometry-based methods offers a robust solution to mitigate these issues. By mimicking the chemical and physical properties of the target analytes, these isotopically labeled standards provide a reliable means of correction for analytical variability, thereby enhancing data quality and confidence in the results.[1][2] This document provides detailed application notes and protocols for the use of deuterated standards in the analysis of various environmental contaminants.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., deuterated standard) to a sample prior to any sample preparation or analysis. The underlying principle is that the labeled standard will behave identically to the native analyte throughout the entire analytical process. By measuring the ratio of the signal from the native analyte to that of the labeled standard using a mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of analyte losses during sample processing or fluctuations in instrument performance.[3]

Application 1: Analysis of Pesticide Residues in Vegetable Matrix using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4][5][6][7] The incorporation of deuterated internal standards into the QuEChERS workflow significantly improves the accuracy and reliability of the results.[8]

Quantitative Data

| Analyte | Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Carbendazim | Lettuce | 10 | 95 | 4.5 |

| Imidacloprid | Tomato | 10 | 98 | 3.2 |

| Myclobutanil | Spinach | 10 | 92 | 6.8 |

| Tebuconazole | Bell Pepper | 10 | 97 | 5.1 |

| Metalaxyl | Cucumber | 10 | 94 | 4.9 |

Data is representative and compiled from typical performance of the method.

Experimental Protocol

1. Sample Homogenization:

-

Weigh 10-15 g of a representative portion of the vegetable sample.